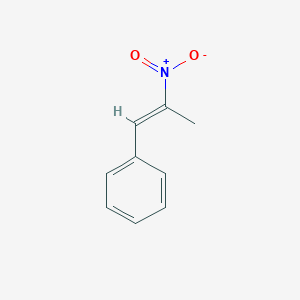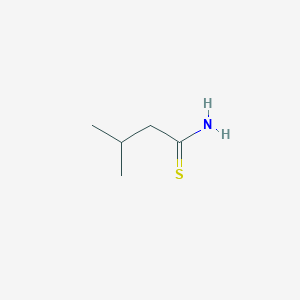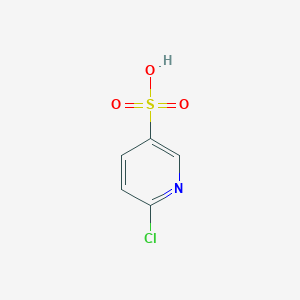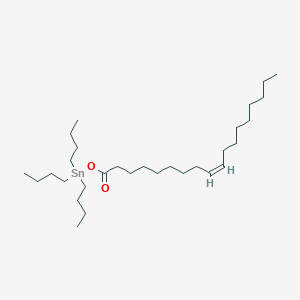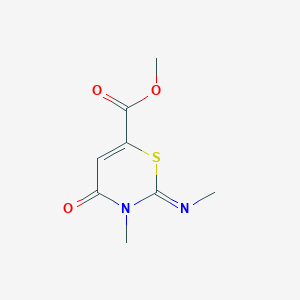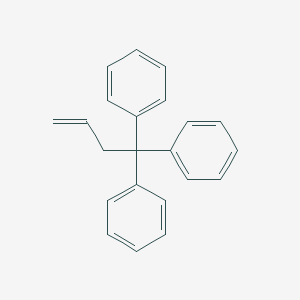
1-Butene, 4,4,4-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butene, 4,4,4-triphenyl- is a chemical compound that belongs to the class of olefins. It is also known as triphenylbutene and is widely used in scientific research. This compound has unique properties that make it a valuable tool in various fields of study.
Applications De Recherche Scientifique
1-Butene, 4,4,4-triphenyl- is widely used in scientific research due to its unique properties. It is used as a fluorescent probe to study the binding of molecules to proteins and DNA. It is also used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it is used as a building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Butene, 4,4,4-triphenyl- involves the interaction of the compound with the target molecule. The compound undergoes a conformational change upon binding, which leads to a change in its fluorescence properties. This change can be used to monitor the binding of the compound to the target molecule.
Effets Biochimiques Et Physiologiques
1-Butene, 4,4,4-triphenyl- has no known biochemical or physiological effects. It is not toxic to cells and does not interfere with cellular processes. However, it should be handled with care as it is a hazardous chemical.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Butene, 4,4,4-triphenyl- in lab experiments are its unique properties, high purity, and ease of synthesis. However, its limitations include its high cost and limited availability.
Orientations Futures
There are many future directions for the use of 1-Butene, 4,4,4-triphenyl-. One area of research is the development of new fluorescent probes based on this compound. Another area of research is the synthesis of new compounds using 1-Butene, 4,4,4-triphenyl- as a building block. Additionally, this compound can be used in the development of new photodynamic therapy agents for cancer treatment.
In conclusion, 1-Butene, 4,4,4-triphenyl- is a valuable tool in scientific research due to its unique properties. It is widely used as a fluorescent probe and photosensitizer in various fields of study. The synthesis method is relatively easy, and the compound can be obtained in high purity. However, its high cost and limited availability are significant limitations. There are many future directions for the use of this compound, and it will continue to be an essential tool in scientific research.
Méthodes De Synthèse
The synthesis of 1-Butene, 4,4,4-triphenyl- involves the reaction of triphenylacetylene with n-butyllithium. This reaction yields 1-Butene, 4,4,4-triphenyl- as a white crystalline powder. The purity of the compound can be further enhanced by recrystallization.
Propriétés
Numéro CAS |
16876-20-3 |
|---|---|
Nom du produit |
1-Butene, 4,4,4-triphenyl- |
Formule moléculaire |
C22H20 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1,1-diphenylbut-3-enylbenzene |
InChI |
InChI=1S/C22H20/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
Clé InChI |
HFHRSBKYURPWRU-UHFFFAOYSA-N |
SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
16876-20-3 |
Synonymes |
4,4,4-Triphenyl-1-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



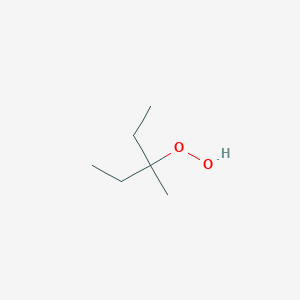
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
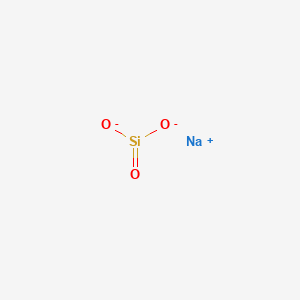
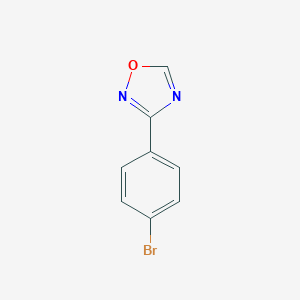
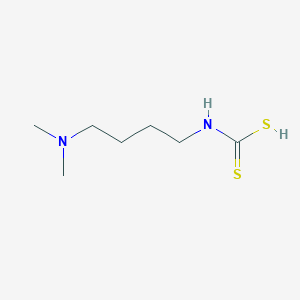
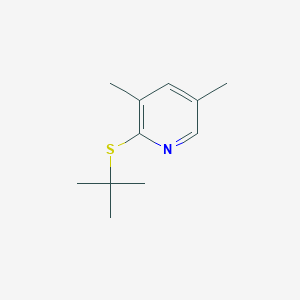
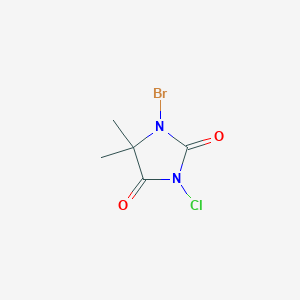

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)
